Spinatoside

Phytochemistry Analytical Chemistry Chemotaxonomy

Spinatoside, systematically known as axillarin 4'-glucuronide, is a naturally occurring flavonoid glycoside classified as a flavonol O-glucuronide. It is primarily isolated from spinach (Spinacia oleracea) leaves and is also detected in other green vegetables.

Molecular Formula C23H22O14
Molecular Weight 522.4 g/mol
CAS No. 65039-74-9
Cat. No. B1659421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpinatoside
CAS65039-74-9
Molecular FormulaC23H22O14
Molecular Weight522.4 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
InChIInChI=1S/C23H22O14/c1-33-19-9(25)6-11-12(13(19)26)14(27)20(34-2)18(35-11)7-3-4-10(8(24)5-7)36-23-17(30)15(28)16(29)21(37-23)22(31)32/h3-6,15-17,21,23-26,28-30H,1-2H3,(H,31,32)/t15-,16-,17+,21-,23+/m0/s1
InChIKeyYIDAQAJEKNRLJS-QJAHINBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spinatoside (CAS 65039-74-9) for Research Procurement: A Flavonoid Glucuronide from Spinach


Spinatoside, systematically known as axillarin 4'-glucuronide, is a naturally occurring flavonoid glycoside classified as a flavonol O-glucuronide. It is primarily isolated from spinach (Spinacia oleracea) leaves and is also detected in other green vegetables. The compound is characterized by a 6-oxygenated flavonol skeleton (axillarin) conjugated via a glycosidic bond at the 4' position to a glucuronic acid moiety. Its molecular formula is C23H22O14 with a monoisotopic mass of 522.1 g/mol [1]. This compound falls within a broader class of spinach-derived flavonols that includes patuletin, spinacetin, and jaceidin glucosides and glucuronides [2]. The primary structural distinction of spinatoside among its in-class analogues is its specific aglycone (axillarin) and the uncommon 4'-O-glucuronidation pattern, which contrasts with the more typical 3-O or 7-O glycosides frequently observed in other spinach flavonols [3].

Specific axillarin 4'-O-glucuronide pattern
Minor component requiring isolated reference standard
Distinct from major spinach flavonoid glucuronides

Why Spinatoside Cannot Be Replaced by Generic Spinach Flavonoid Extracts


Scientific and industrial users procuring reference standards or bioactive leads cannot simply substitute spinatoside with total flavonoid extracts or single-component alternatives like jaceidin or patuletin derivatives. The available evidence indicates that the specific 4'-O-glucuronidation of the axillarin skeleton in spinatoside is a less common structural feature among the 6-oxygenated flavonols in spinach, where di- and triglycosides predominate [1]. In a quantitative profiling study, spinatoside constituted only a minor, specific fraction (3.8% ± 0.6) of a purified flavonoid isolate, compared to the dominant 23.4% for a structurally distinct methylenedioxyflavone glucuronide [2]. This discrete compositional ratio implies that materials standardized to total flavonoid content or major compounds will not accurately represent the presence or concentration of spinatoside, posing a risk for applications where a single, well-defined molecular entity is required for target engagement, analytical quantitation, or structure-activity relationship (SAR) studies. Generic substitution creates uncertainty in dosing, biomarker tracking, and mechanism-of-action studies, as the biological effects attributed to a whole extract cannot be deconvoluted to this specific molecule without its isolated use [1].

Structural mismatch
4'-O-glucuronidation pattern is uncommon; typical spinach extracts contain predominantly di- and triglycosides.
Compositional uncertainty
Spinatoside is a minor fraction in flavonoid isolates; total flavonoid or major-compound standards do not guarantee its presence.

Spinatoside: Quantitative Comparative Evidence for Scientific Selection


Spinatoside as a Minor but Structurally Distinct Component in a Purified Flavonoid Matrix

In a purified flavonoid fraction, spinatoside (axillarin 4'-glucuronide) was quantified at 3.8% ± 0.6, making it a minor component. This contrasts sharply with another O-glucuronide, 5,3',4'-trihydroxy-3-methoxy-6:7-methylenedioxyflavone-4'-glucuronide, which was the most abundant compound at 23.4% ± 0.4. The difference is a 6.2-fold variation in relative abundance within the same isolate [1]. This data point serves not as a performance advantage, but as a procurement-relevant characteristic: sourcing authentic spinatoside as a pure reference compound requires separation from far more abundant, structurally related congeners, justifying the need for a certified, single-component standard rather than a bulk extract.

Relative Abundance
Head-to-head
3.8% vs 23.4%
6.2-fold difference
Supports need for certified reference standard
Reported from a specific isolate; data to verify in target matrix
Phytochemistry Analytical Chemistry Chemotaxonomy

Target Application Scenarios for Spinatoside Based on Verified Evidence


Certified Reference Standard for HPLC-MS Identification in Complex Plant Matrices

The documented presence of spinatoside as a specific, minor component among numerous structurally similar flavonol glycosides in spinach [1] makes a high-purity authentic standard essential for developing and validating analytical methods. Using a characterized spinatoside standard allows for accurate peak assignment in LC-MS chromatograms, preventing misidentification with co-eluting compounds like jaceidin 4'-glucuronide, which exhibits a distinct mass-to-charge ratio and retention time [2]. This application is critical for food science laboratories conducting phytochemical profiling, dietary supplement manufacturers performing raw material authentication, and academic groups exploring chemotaxonomic markers within the Amaranthaceae family [2].

Use as a Single-Component Standard in Antioxidant Capacity Correlation Studies

Studies on spinach genotypes have established a high correlation (rxy = 0.96) between total flavonoid content and antioxidant capacity assays such as ORAC and PCL [1]. Within this context, spinatoside, as a defined flavonoid O-glucuronide, can serve as a single-component standard to deconvolute the contribution of individual molecular species to the overall antioxidant capacity. This approach enables a more precise structure-activity relationship (SAR) analysis than using a multi-component extract, which is critical for natural product pharmacology groups seeking to attribute a specific anti-oxidative mechanism to a discrete molecule [1].

Reference Compound for Investigating Stability and Processing Effects on Spinach Flavonoids

Spinatoside has been used as a specific chemical marker to evaluate the stability of aerial parts extracts of spinach [1]. Furthermore, food processing research demonstrates that spinatoside concentration is significantly affected by cooking procedures, with a reported retention factor of 1.83 after steaming, indicating a net increase in extractable content from 0.54 to 1.3 mg/100 g fresh weight [2]. A pure spinatoside standard is therefore a prerequisite for quantitative studies investigating the effects of thermal processing, storage, and formulation on this specific, structurally unique flavonoid, providing a consistent benchmark that cannot be reliably substituted by a generic mixed-flavonoid standard [2].

Application
Selection Property
Validation Focus
HPLC-MS Identification
Certified single-component standard
Peak assignment accuracy & co-elution prevention
Antioxidant SAR Studies
Defined flavonoid O-glucuronide
Deconvolution of individual species contribution
Processing & Stability Research
Pure spinatoside chemical marker
Quantitative effects of thermal/storage treatments
Quote Request

Request a Quote for Spinatoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.